Propyl 2-methoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 2-methoxyacetate, also known as 1-methoxy-2-propyl acetate, is an organic compound with the molecular formula C6H12O3. It is a clear, colorless liquid with a mild odor reminiscent of esters or some types of fruit. This compound is known for its excellent solvency properties and is commonly used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl 2-methoxyacetate is typically synthesized through the esterification of 1-methoxy-2-propanol with acetic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
CH3OCH2CH(CH3)OH+CH3COOH→CH3OCH2CH(CH3)OCOCH3+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a steady state, and the product is purified through distillation to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Propyl 2-methoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to 1-methoxy-2-propanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 1-methoxy-2-propanol and acetic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Propyl 2-methoxyacetate is widely used in scientific research due to its excellent solvency properties. Some of its applications include:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in pharmaceutical formulations as a solvent for active ingredients.
Mechanism of Action
The mechanism of action of propyl 2-methoxyacetate primarily involves its role as a solvent. It interacts with various molecular targets by dissolving them, thereby facilitating chemical reactions and processes. The presence of both polar and non-polar groups in its structure allows it to interact with a wide range of compounds, enhancing its effectiveness as a solvent .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another common solvent with similar properties but a lower boiling point.
Butyl acetate: Similar solvent with a higher boiling point and different solvency properties.
Propylene glycol monomethyl ether acetate: Similar in structure but with different physical properties.
Uniqueness
Propyl 2-methoxyacetate is unique due to its balanced solvency properties, moderate boiling point, and low toxicity. These characteristics make it a preferred choice in applications requiring a versatile and effective solvent .
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
propyl 2-methoxyacetate |
InChI |
InChI=1S/C6H12O3/c1-3-4-9-6(7)5-8-2/h3-5H2,1-2H3 |
InChI Key |
FIABMSNMLZUWQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.